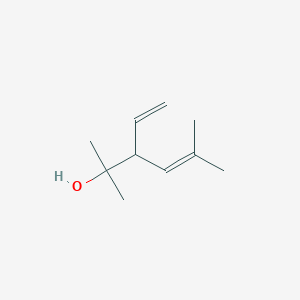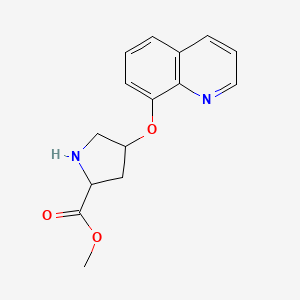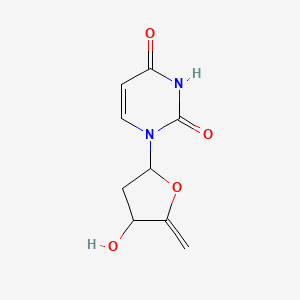
(3-Benzamidocyclohexyl) benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Benzamidocyclohexyl) benzoate is an organic compound with the molecular formula C20H21NO3. It is a white solid that is useful in organic synthesis. The compound consists of a cyclohexyl ring substituted with a benzamide group and a benzoate ester group. This unique structure allows it to participate in various chemical reactions and makes it valuable in different scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Benzamidocyclohexyl) benzoate typically involves the condensation of benzoic acid derivatives with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Benzamidocyclohexyl) benzoate undergoes various chemical reactions, including:
Reduction: The compound can be reduced using common reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products Formed
Oxidation: Benzoic acids.
Reduction: Reduced benzamide derivatives.
Substitution: Benzylic halides.
Applications De Recherche Scientifique
(3-Benzamidocyclohexyl) benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (3-Benzamidocyclohexyl) benzoate involves its interaction with molecular targets through its benzamide and benzoate groups. These groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound’s structure allows it to participate in various biochemical pathways, making it useful in medicinal chemistry and drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl benzoate: Used in the treatment of scabies and lice.
Benzonatate: A non-narcotic oral antitussive drug used to suppress coughing.
Uniqueness
(3-Benzamidocyclohexyl) benzoate is unique due to its specific structure, which combines a cyclohexyl ring with benzamide and benzoate groups. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications.
Propriétés
Formule moléculaire |
C20H21NO3 |
|---|---|
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
(3-benzamidocyclohexyl) benzoate |
InChI |
InChI=1S/C20H21NO3/c22-19(15-8-3-1-4-9-15)21-17-12-7-13-18(14-17)24-20(23)16-10-5-2-6-11-16/h1-6,8-11,17-18H,7,12-14H2,(H,21,22) |
Clé InChI |
IADWFZWQXGGJQZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC(C1)OC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbonitrile](/img/structure/B12104716.png)

![N-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]formamide](/img/structure/B12104718.png)
![Pyrrolo[3,2-c]quinoline-1-carboxylate](/img/structure/B12104721.png)



![1-O-tert-butyl 3-O-methyl 4-[8-(2,2-dimethylpropanoyl)-6,7-dihydro-5H-1,8-naphthyridin-3-yl]pyrrolidine-1,3-dicarboxylate](/img/structure/B12104743.png)




![2-((1E,3E)-4-(2-fluoro-6-(methylamino)pyridin-3-yl)buta-1,3-dien-1-yl)benzo[d]thiazol-6-ol](/img/structure/B12104772.png)
